

Scale-up synthesis of 7-Bromo-1H-pyrrolo[2,3-c]pyridine

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Compound of Interest

Compound Name: 7-Bromo-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B061978

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An Application Note for the Scale-Up Synthesis of **7-Bromo-1H-pyrrolo[2,3-c]pyridine**

Abstract

This comprehensive application note details a robust and scalable process for the synthesis of **7-Bromo-1H-pyrrolo[2,3-c]pyridine** (also known as 7-bromo-6-azaindole), a pivotal building block in modern medicinal chemistry. Recognizing the challenges in the regioselective halogenation of the 6-azaindole core, this guide eschews late-stage bromination in favor of a convergent synthetic strategy. The selected route commences with the commercially available precursor, 3-Amino-4-bromopyridine, and proceeds through a palladium-catalyzed Sonogashira coupling followed by a base-mediated intramolecular cyclization. This method offers superior control over regiochemistry, minimizes the formation of isomeric impurities, and is designed for operational simplicity and safety at scale. This document provides in-depth protocols, process safety analyses, and quality control parameters intended for researchers, chemists, and process development professionals.

Introduction and Strategic Rationale

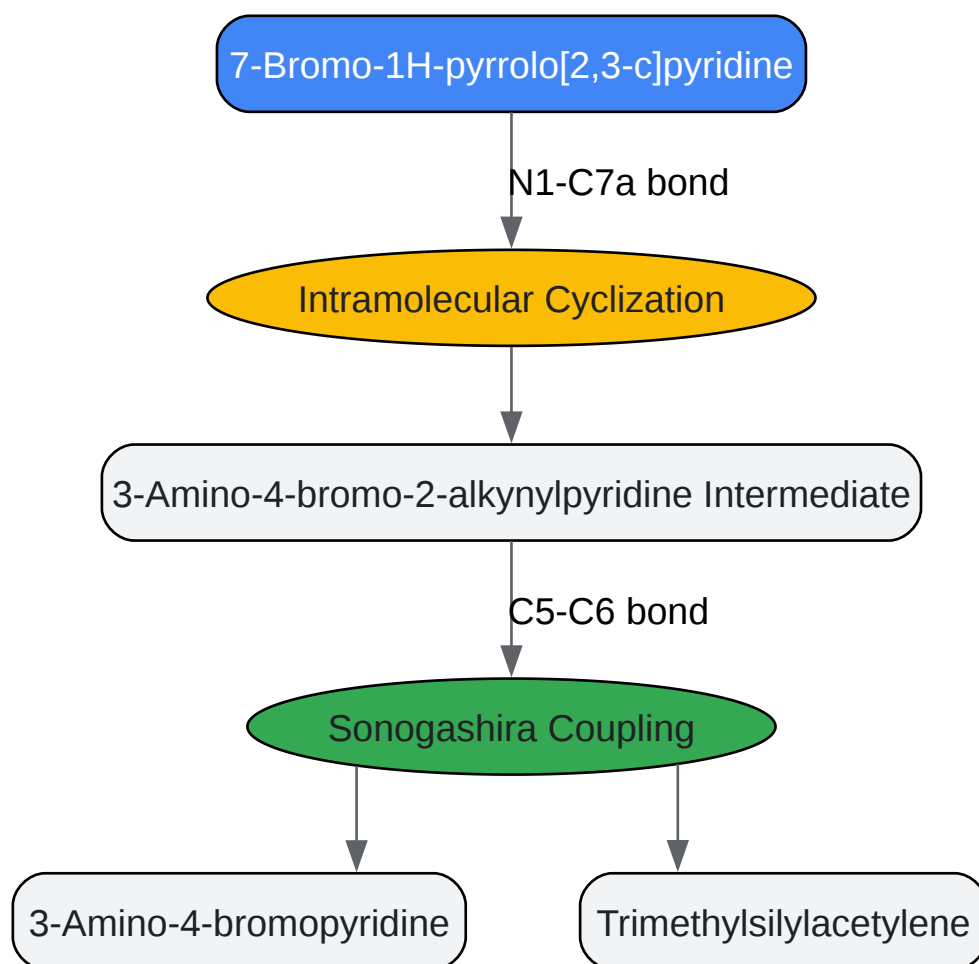
7-Bromo-1H-pyrrolo[2,3-c]pyridine is a crucial heterocyclic intermediate. Its structure, featuring a fused pyrrole and pyridine ring, serves as a bioisostere for indole and is a privileged scaffold in the development of therapeutic agents, particularly kinase inhibitors. The bromine atom at the 7-position provides a versatile synthetic handle for introducing further molecular complexity via cross-coupling reactions.^[1]

Direct C-H bromination of the parent 1H-pyrrolo[2,3-c]pyridine scaffold is fraught with challenges on a large scale, primarily due to a lack of regioselectivity, leading to complex mixtures of isomers that are difficult and costly to separate. To circumvent these issues, a more robust strategy involves constructing the bicyclic ring system from a pre-brominated precursor. This "bottom-up" approach ensures that the bromine atom is installed in the correct position from the outset, guaranteeing a high-purity final product.

The strategy detailed herein was selected for its proven reliability, scalability, and high yields, leveraging well-established organometallic and cyclization methodologies.[2]

Retrosynthetic Analysis and Workflow

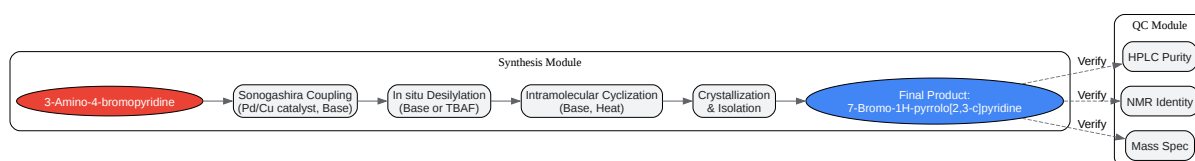
A convergent approach beginning with a substituted pyridine is the most logical path for controlling regioselectivity. The key bond formations are the C5-C6 bond via Sonogashira coupling and the N1-C7a bond via intramolecular cyclization.



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Caption: Retrosynthetic analysis of **7-Bromo-1H-pyrrolo[2,3-c]pyridine**.

The forward synthesis workflow is designed to be streamlined, minimizing intermediate isolations where possible and utilizing scalable purification techniques like crystallization.



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Sources

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